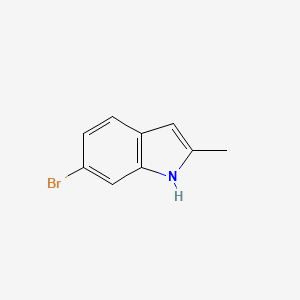

6-Bromo-2-methyl-1h-indole

Description

General Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Pharmaceutical Development

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. mdpi.comijpsr.comwisdomlib.org Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity. mdpi.combiosynth.com This has led to the development of indole-based compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. biosynth.comnih.govnih.gov The indole nucleus is a key pharmacophore in many approved drugs, highlighting its importance in the pharmaceutical industry. mdpi.combohrium.com The ability of indole derivatives to interact with various biological targets, such as enzymes and receptors, underscores their significance in drug discovery and development. mdpi.comwisdomlib.orgbohrium.com

Importance of Halogenated Indoles in Bioactive Molecules

The introduction of halogen atoms, such as bromine, into the indole scaffold can significantly influence the physicochemical properties and biological activity of the resulting molecules. nih.gov Halogenation can enhance the lipophilicity of a compound, potentially improving its ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target. acs.org The position of the halogen on the indole ring is crucial, as it can dramatically affect the compound's antiproliferative activity and other biological effects. nih.gov For instance, the presence of a bromine atom at position 5 of the indole nucleus has been shown to favor antiproliferative activity in certain compounds. nih.gov

Overview of 6-Bromo-2-methyl-1H-indole as a Core Structure in Advanced Synthesis and Biological Studies

This compound is a halogenated indole derivative that has garnered attention as a versatile building block in organic synthesis. nih.govsigmaaldrich.com Its structure, featuring a bromine atom at the C6 position and a methyl group at the C2 position, provides multiple sites for chemical modification. This allows for the synthesis of a diverse library of more complex indole derivatives. The bromine atom, in particular, serves as a useful handle for various cross-coupling reactions, enabling the introduction of different functional groups and the construction of more elaborate molecular architectures. nih.gov This synthetic accessibility makes this compound a valuable starting material for the development of novel compounds with potential biological activities. For example, it has been utilized as a key intermediate in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial resistance to antibiotics. nih.gov

Chemical Properties of this compound

The chemical properties of this compound are defined by its molecular structure. Below is a table summarizing some of its key identifiers and properties.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6127-19-1 | nih.govbldpharm.comsigmaaldrich.com |

| Molecular Formula | C9H8BrN | nih.govuni.lu |

| Molecular Weight | 210.07 g/mol | nih.govbldpharm.com |

| SMILES | CC1=CC2=C(N1)C=C(C=C2)Br | nih.gov |

Research Findings on this compound

Recent research has highlighted the utility of this compound in the synthesis of various biologically relevant molecules. For instance, it has been used as a starting material for the synthesis of 6-alkylthioindoles and 6-acylindoles. sigmaaldrich.com Furthermore, it has been employed in palladium-catalyzed reactions to produce carbonylation products. sigmaaldrich.com A notable application is in the synthesis of inhibitors of bacterial cystathionine γ-lyase (bCSE). nih.gov Specifically, it served as the core building block for inhibitors NL1, NL2, and NL3, which have shown promise in enhancing the sensitivity of bacteria to antibiotics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDPLQDPOIVTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30297300 | |

| Record name | 6-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-19-1 | |

| Record name | 6-Bromo-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6127-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 115145 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006127191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6127-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30297300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 6 Bromo 2 Methyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy of 6-Bromo-2-methyl-1H-indole reveals characteristic signals that correspond to the distinct protons in its structure. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the N-H proton of the indole (B1671886) ring presents as a broad singlet. The methyl group protons at the C2 position also appear as a singlet. The aromatic protons on the benzene (B151609) ring exhibit a more complex splitting pattern due to their coupling with each other. Specifically, the proton at the C7 position and the proton at the C5 position show distinct signals, often as doublets, while the proton at the C4 position can appear as a doublet of doublets due to coupling with both neighboring aromatic protons.

Detailed ¹H NMR data for a derivative, 1,2-Bis(1-(6-bromo-1H-indol-3-yl)ethylidene)hydrazine, recorded in deuterated dimethyl sulfoxide (B87167) (CD₃SOCD₃), shows a singlet for the N-H protons at 11.68 ppm. acs.org The aromatic protons are observed as a doublet at 8.41 ppm (J = 8.4 Hz), a singlet at 8.00 ppm, a doublet at 7.63 ppm (J = 2.0 Hz), and a doublet of doublets at 7.29 ppm (J = 8.4, 1.6 Hz). The methyl protons appear as a singlet at 2.52 ppm. acs.org

Interactive Data Table: ¹H NMR Data for 1,2-Bis(1-(6-bromo-1H-indol-3-yl)ethylidene)hydrazine

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | 11.68 | s | - |

| Ar-H | 8.41 | d | 8.4 |

| Ar-H | 8.00 | s | - |

| Ar-H | 7.63 | d | 2.0 |

| Ar-H | 7.29 | dd | 8.4, 1.6 |

| CH₃ | 2.52 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In ¹³C NMR spectroscopy, the carbon atoms of this compound and its derivatives give rise to distinct signals. The number of signals corresponds to the number of non-equivalent carbon atoms in the molecule. For this compound, one would expect to see nine distinct signals corresponding to the nine carbon atoms in the structure. The chemical shifts of these carbons provide valuable information about their electronic environment. For instance, the carbon atom attached to the bromine (C6) will be significantly influenced by the halogen's electronegativity.

For the derivative 1,2-Bis(1-(6-bromo-1H-indol-3-yl)ethylidene)hydrazine, the ¹³C NMR spectrum in CD₃SOCD₃ shows signals at 157.8, 138.1, 129.9, 124.7, 124.0, 123.2, 116.0, 114.8, 114.3, and 15.55 ppm. acs.org These shifts correspond to the various carbon atoms within the complex structure of the dimer.

Interactive Data Table: ¹³C NMR Data for 1,2-Bis(1-(6-bromo-1H-indol-3-yl)ethylidene)hydrazine

| Carbon Environment | Chemical Shift (δ) in ppm |

|---|---|

| C=N | 157.8 |

| Ar-C | 138.1 |

| Ar-C | 129.9 |

| Ar-C | 124.7 |

| Ar-C | 124.0 |

| Ar-C | 123.2 |

| Ar-C-Br | 116.0 |

| Ar-C | 114.8 |

| Ar-C | 114.3 |

| CH₃ | 15.55 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, with a molecular formula of C₉H₈BrN, the theoretical exact mass is 208.98401 Da. nih.gov HRMS analysis can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. measurlabs.com For instance, the HRMS data for 1,2-Bis(1-(6-bromo-1H-indol-3-yl)ethylidene)hydrazine showed a [M+H]⁺ ion at m/z 470.9816, which is in close agreement with the calculated value of 470.9814 for C₂₀H₁₇Br₂N₄. acs.org

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and large molecules, often producing intact molecular ions with minimal fragmentation. uvic.caresearchgate.net This is advantageous for determining the molecular weight of the compound. In the context of this compound and its derivatives, ESI-MS can be used to observe the protonated molecule [M+H]⁺ or other adducts, which helps to confirm the molecular weight. nih.gov The technique is also used to study non-covalent complexes and reaction intermediates in solution. uvic.ca

Molecular Ion Peak Analysis

In mass spectrometry, the molecular ion peak (M⁺) corresponds to the molecule that has been ionized by the loss of one electron. For compounds containing bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, known as the M⁺ and M+2 peaks. libretexts.org This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. libretexts.org Therefore, the mass spectrum of this compound will show a molecular ion peak at m/z 209 and another peak at m/z 211, both with roughly the same abundance. This characteristic isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule. The fragmentation of the molecular ion can also provide structural information. A common fragmentation pathway for bromoindoles is the loss of the bromine radical (•Br), which would result in a significant peak at m/z 130.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Notes |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | 209 | ~50% | Molecular ion peak |

| [M+2]⁺ (with ⁸¹Br) | 211 | ~50% | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | 130 | - | Fragment ion from loss of bromine |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus frequency serves as a unique molecular fingerprint.

In the context of indole derivatives, IR spectroscopy is instrumental in confirming the presence of key functional groups. For instance, the N-H stretching vibration in the indole ring typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. Other significant absorptions include aromatic C-H stretching just above 3000 cm⁻¹, C=C ring stretching in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations.

Table 1: Selected IR Absorption Data for 1,2-Bis(1-(6-bromo-1H-indol-3-yl)ethylidene)hydrazine acs.org

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3340 | Indole N-H group |

| C-H Stretch | 3015 | Aromatic/Alkenyl C-H |

| C=N Stretch | 1738* | Azine C=N linkage |

| C=C Stretch | 1433 | Aromatic ring |

| C-N Stretch | 1275, 1228, 1216 | Aromatic C-N |

| C-Br Stretch | 764, 750 | Aryl-Bromide |

*The absorption at 1738 cm⁻¹ is noted in the source and is characteristic of the azine linkage in this specific derivative. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

This technique is crucial for unambiguously determining the structure of novel compounds and for establishing the absolute configuration of chiral centers. For indole derivatives, crystallographic analysis provides confirmation of the planar indole ring system and the spatial orientation of its substituents. A study involving an indole moiety reported its crystallization in an Orthorhombic system with the space group Pca21 and specific lattice parameters: a = 16.288(4) Å, b = 6.1798(5) Å, and c = 17.246(4) Å. researchgate.net

In the synthesis of complex molecules derived from indoles, X-ray crystallography serves to verify the outcome of a reaction. For example, the absolute configuration of a chiral 3-substituted-3-fluorooxindole, synthesized via an asymmetric Michael addition, was unequivocally determined to be (2S, 3R) through single-crystal X-ray analysis. acs.org Similarly, the structure of a pyrrolidene-2-ylidene derivative was confirmed using this method. researchgate.net These examples highlight the power of X-ray crystallography in providing the ultimate structural proof for indole-based compounds.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a synthesized compound and for isolating it from reactants and byproducts.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). Components separate based on their differing affinities for the two phases.

Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar, is commonly used for indole compounds. One study utilized RP-HPLC to monitor the enzymatic bromination of indole. researchgate.net The separation of indole from its brominated product was clearly observed, with distinct retention times (t_R) for each compound. researchgate.net

Table 2: Example RP-HPLC Retention Times for Indole and Bromoindole researchgate.net

| Compound | HPLC Method | Retention Time (t_R) in minutes |

| Indole | Method 1 | 3.2 |

| Bromoindole | Method 1 | 3.8 |

| Indole | Method 2 | 4.4 |

| Bromoindole | Method 2 | 5.1 |

| Dibromoindole | Method 2 | 5.6 |

Furthermore, HPLC with a chiral stationary phase is essential for the analysis of stereoisomers. In a study on asymmetric synthesis, chiral HPLC was used to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the products. acs.org The conditions, such as the specific chiral column (IA), mobile phase composition (hexane/isopropanol), flow rate (1 mL/min), and detection wavelength (254 nm), are meticulously optimized to achieve separation. acs.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically under 2 μm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. UPLC is a standard method for high-throughput purity checks and analysis in modern chemical research. While specific research articles detailing UPLC methods for this compound were not identified in the search, chemical suppliers list UPLC as an available analytical technique for this compound and its derivatives, such as this compound-3-carbaldehyde, indicating its use in quality control and purity assessment. bldpharm.combldpharm.com

Elemental Analysis for Composition Confirmation

Elemental analysis determines the mass percentage of elements within a compound. This data is used to derive the empirical formula, which can then be compared to the theoretical composition calculated from the proposed molecular formula. It is a fundamental step in confirming the identity of a newly synthesized compound. The theoretical composition of this compound is derived from its molecular formula, C₉H₈BrN. nih.govuni.lu

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 9 | 108.099 | 51.46% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.84% |

| Bromine | Br | 79.904 | 1 | 79.904 | 38.03% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.67% |

| Total | 210.074 | 100.00% |

In contemporary research, high-resolution mass spectrometry (HRMS) often complements or replaces traditional combustion analysis for confirming elemental composition. HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy, allowing for the determination of a molecular formula. A study of an indole derivative, 1,2-Bis(1-(6-bromo-1H-indol-3-yl)ethylidene)hydrazine, provides a clear example of this, where the experimentally found mass precisely matches the calculated mass for the protonated molecule [M+H]⁺. acs.org

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for an Indole Derivative acs.org

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| 1,2-Bis(1-(6-bromo-1H-indol-3-yl)ethylidene)hydrazine | C₂₀H₁₇Br₂N₄ | [M+H]⁺ | 470.9814 | 470.9816 |

This close correlation between the calculated and found mass provides strong evidence for the correct elemental composition and, therefore, the structure of the synthesized molecule. acs.org

Reactivity and Derivatization Strategies of the 6 Bromo 2 Methyl 1h Indole Core

Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of an indole (B1671886) is a challenging transformation. For an SNAr reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom in this case). lkouniv.ac.in These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

In the case of 6-bromo-2-methyl-1H-indole, the absence of a strong electron-withdrawing group at the C-5 or C-7 positions makes the bromine atom at C-6 generally unreactive towards direct substitution by common nucleophiles under standard SNAr conditions. While research on other indole systems, such as 1-methoxy-6-nitroindole-3-carbaldehyde, demonstrates that a nitro group can effectively activate the ring for nucleophilic substitution at other positions, this specific activation is absent in the this compound core. orgoreview.com Therefore, derivatization at the C-6 position is more commonly and efficiently achieved through metal-catalyzed cross-coupling reactions rather than direct nucleophilic substitution.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution is typically the C-3 position, as this pathway proceeds through the most stable cationic intermediate that does not disrupt the aromaticity of the fused benzene ring. However, in this compound, the C-2 position is already substituted, which influences the regioselectivity of subsequent electrophilic reactions.

Nitration : The conditions of nitration significantly affect the position of substitution. In the case of 2-methylindole (B41428), nitration with non-acidic reagents like benzoyl nitrate (B79036) results in the expected substitution at the electron-rich C-3 position. However, under strongly acidic conditions (e.g., HNO₃/H₂SO₄), the indole nitrogen is protonated, which deactivates the pyrrole (B145914) ring towards electrophilic attack. Consequently, the substitution is directed to the benzene portion of the molecule, yielding the C-5 nitro derivative. bhu.ac.in For this compound, a similar outcome would be anticipated, leading to 6-bromo-2-methyl-5-nitro-1H-indole under acidic conditions.

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF). chemistrysteps.comwikipedia.org For indoles, this reaction reliably occurs at the C-3 position. jk-sci.com Thus, subjecting this compound to Vilsmeier-Haack conditions would yield this compound-3-carbaldehyde.

Friedel-Crafts Reactions : Friedel-Crafts acylation and alkylation are fundamental electrophilic aromatic substitution reactions. jk-sci.com Due to the high nucleophilicity of the indole C-3 position, these reactions are also expected to occur there. acs.org For instance, acylation with an acyl chloride and a Lewis acid catalyst would produce a 3-acyl-6-bromo-2-methyl-1H-indole derivative.

Metal-Catalyzed Cross-Coupling Reactivity for Carbon-Carbon Bond Formation

The bromine atom at the C-6 position serves as an excellent handle for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. chemtube3d.com These reactions provide a reliable and versatile strategy for elaborating the indole core.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, using a palladium catalyst and a base. nih.gov It is widely used to form biaryl linkages. The Suzuki coupling of 6-bromoindoles with various boronic acids proceeds efficiently, though the presence of the unprotected N-H group can sometimes inhibit the catalyst, potentially requiring specific ligand systems or reaction conditions for optimal results. bhu.ac.inwikipedia.org

Sonogashira Coupling : The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. clockss.orgmt.com This method is highly effective for introducing alkynyl moieties onto the indole scaffold, which can serve as versatile intermediates for further transformations. chemtube3d.comsigmaaldrich.com The reaction is typically carried out under mild conditions with an amine base. clockss.org

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. orgchemres.org This provides a direct method for vinylation of the C-6 position of the indole ring.

Below is a table summarizing typical conditions for these cross-coupling reactions on bromo-indole substrates.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) | Ref. |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O | nih.govwikipedia.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | THF, DMF | clockss.orgsigmaaldrich.com |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF, Acetonitrile | orgchemres.org |

N-Alkylation and Other Nitrogen Functionalizations

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized, most commonly through alkylation. The acidity of the N-H proton (pKa ≈ 17) allows for its removal by a moderately strong base, generating an indolide anion that acts as a potent nucleophile.

Standard conditions for N-alkylation involve treating the indole with a base such as sodium hydride (NaH) in an aprotic polar solvent like DMF or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). chemicalbook.com For instance, the N-alkylation of 6-bromoindole (B116670) with methyl bromoacetate (B1195939) has been accomplished using NaH in DMF to produce the corresponding N-substituted ester. acs.org Other bases like potassium carbonate (K₂CO₃) can also be effective. researchgate.net Besides simple alkyl groups, more complex moieties can be introduced to modulate the biological activity or physical properties of the resulting molecule.

Strategic Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

The derivatization of the this compound core is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. By systematically modifying different positions of the indole scaffold, researchers can probe the molecular interactions with biological targets and optimize properties like potency and selectivity.

A notable example involves the synthesis of a minilibrary of 6-bromo derivatives of indole phytoalexins, which are natural compounds with potential anticancer properties. digitellinc.com In these studies, the this compound scaffold can be elaborated through the reactions described above—such as N-alkylation and cross-coupling—to introduce a variety of functional groups. These modifications allow for a systematic evaluation of how changes in steric bulk, electronics, and hydrogen bonding potential at specific positions on the indole ring affect the compound's antiproliferative activity. digitellinc.com Such SAR studies are crucial for the development of new analogs with improved therapeutic profiles. digitellinc.com

Chemical Transformations of Substituents on the Indole Ring

Beyond functionalizing the core ring system, the existing substituents on this compound can also be chemically transformed to introduce further diversity.

Transformations of the 2-Methyl Group : The methyl group at the C-2 position is not merely a passive substituent. Its protons are weakly acidic and can be involved in various reactions.

Oxidation : The 2-methyl group can be oxidized to a formyl group (aldehyde) using reagents like selenium dioxide (SeO₂). nih.gov This transformation is particularly effective for activated methyl groups on heterocyclic rings and provides a route to 6-bromo-1H-indole-2-carbaldehyde derivatives, which are valuable synthetic intermediates. nih.govorgsyn.org

Lithiation : After N-protection (e.g., with a Boc group), the C-2 position can be selectively lithiated using a strong base like n-butyllithium, followed by reaction with an electrophile. wikipedia.org More directly, the 2-methyl group itself can be deprotonated under strong basic conditions to generate a nucleophilic species that can react with various electrophiles.

Reactions at the C-3 Position : Although unsubstituted in the parent molecule, the C-3 position is a primary site for reactivity.

Mannich Reaction : This three-component reaction involves an aldehyde (like formaldehyde), a secondary amine, and the active C-3 position of the indole to form a "gramine" analog. orgoreview.com However, studies on 2-methylindole show that it often produces low yields in Mannich reactions, likely due to steric hindrance from the adjacent methyl group. clockss.org

Vilsmeier-Haack Reaction : As mentioned in section 4.2, this reaction introduces a formyl group at the C-3 position, yielding this compound-3-carbaldehyde. chemistrysteps.comresearchgate.net

Pharmacological and Biological Research of 6 Bromo 2 Methyl 1h Indole Derivatives

Antimicrobial and Antibacterial Activities

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, prompting researchers to explore novel therapeutic strategies. One such approach involves the development of molecules that can inhibit bacterial defense mechanisms, thereby resensitizing them to existing antibiotics. Derivatives of 6-bromoindole (B116670) have been identified as a particularly promising class of compounds in this endeavor.

Inhibition of Bacterial Cystathionine (B15957) γ-Lyase (CGL)

A key target in the fight against antibiotic resistance is bacterial cystathionine γ-lyase (CGL), an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govbakhtiniada.ru H₂S plays a crucial role in protecting bacteria from oxidative stress, a common mechanism of action for many antibiotics. nih.gov Consequently, inhibiting CGL can significantly weaken bacterial defenses.

Research has shown that derivatives based on the 6-bromoindole scaffold are among the most active inhibitors of bacterial CGL. researchgate.netmdpi.com Scientists have successfully synthesized several potent inhibitors by using 6-bromoindole as a foundational chemical building block. nih.govmdpi.com These compounds have demonstrated high activity, selectivity, and low toxicity in preclinical studies. mdpi.com The suppression of CGL activity by these molecules has been shown to considerably enhance the sensitivity of bacteria to antibiotics. nih.govbakhtiniada.ru

Several specific 6-bromoindole-based CGL inhibitors have been developed and studied, often demonstrating activity at micromolar and even submicromolar concentrations. researchgate.net

Table 1: Examples of 6-Bromoindole-Based Bacterial CGL Inhibitors

| Compound Name | Chemical Name | Core Structure | Reference |

|---|---|---|---|

| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | 6-bromoindole | nih.gov, mdpi.com |

| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)- 2-methylfuran-3-carboxylic acid | 6-bromoindole | nih.gov, mdpi.com |

| MNS1 | 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene | 6-bromoindole | bakhtiniada.ru |

| MNS2 | potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate | 6-bromoindole | mdpi.com, nih.gov |

Antibiotic Potentiation Studies

The inhibition of bacterial CGL by 6-bromoindole derivatives directly translates to their function as antibiotic potentiators. These molecules, which may not possess strong antibacterial activity on their own, can significantly enhance the efficacy of conventional antibiotics when used in combination. nih.govmdpi.com This synergistic effect helps to overcome antibiotic resistance and can potentially lower the required therapeutic doses of antibiotics, thereby reducing side effects.

For instance, the inhibitor MNS1 was found to effectively enhance the antibacterial action of gentamicin (B1671437) against Bacillus subtilis. bakhtiniada.ru This potentiation effect is a direct result of inhibiting the H₂S-generating enzyme, which would otherwise protect the bacteria from the antibiotic's effects. bakhtiniada.runih.gov The development of these potentiators is a critical strategy to extend the lifespan of existing antibiotics and combat the spread of antimicrobial resistance. mdpi.com

Efficacy Against Bacterial and Fungal Strains

Derivatives of 6-bromoindole have demonstrated efficacy against several pathogenic bacterial strains. The primary targets in many studies are major human pathogens known for their virulence and antibiotic resistance, such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov Research has also confirmed activity against Bacillus subtilis. bakhtiniada.ru The mechanism of action is primarily linked to the inhibition of CGL, which is a key enzyme in these specific bacteria. nih.govbakhtiniada.ru

Table 2: Documented Efficacy of 6-Bromoindole Derivatives Against Bacterial Strains

| Bacterial Strain | Compound(s) | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | NL-series inhibitors, MNS1 | Inhibition of CGL, a key H₂S-producing enzyme | nih.gov, bakhtiniada.ru, nih.gov |

| Pseudomonas aeruginosa | NL-series inhibitors | Inhibition of CGL, a key H₂S-producing enzyme | nih.gov, nih.gov |

Currently, the available research focuses predominantly on the antibacterial properties of these compounds, and there is a lack of specific data regarding their efficacy against fungal strains.

Anticancer and Antitumor Research

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with significant biological properties. nih.govnih.gov Unsurprisingly, derivatives of 6-bromoindole have also been investigated for their potential in oncology, where they have shown promise in controlling cancer cell progression through various mechanisms. nih.gov

Mechanisms of Action (e.g., induction of apoptosis in cancer cells)

A crucial mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Abnormalities in apoptotic pathways are a major obstacle in cancer therapy, allowing cancer cells to survive and proliferate uncontrollably. nih.gov

One notable 6-bromoindole derivative, 2,2-Bis(6-bromo-3-indolyl) ethylamine , has been shown to induce apoptosis in human myelomonocytic lymphoma cells (U937). nih.gov Its mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, the compound inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the levels of the pro-apoptotic protein Bax. nih.gov This shift in the balance of Bcl-2 family proteins pushes the cancer cell towards a self-destructive path.

Other synthesized indole derivatives have also been found to trigger apoptosis. For example, novel 6,7-annulated-4-substituted indole compounds were observed to induce internucleosomal DNA fragmentation and cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), both of which are hallmark events of apoptosis. researchgate.net Furthermore, these compounds can disrupt the cell cycle and increase the activity of caspase-3, an essential executioner enzyme in the apoptotic cascade. nih.govresearchgate.net

Therapeutic Potential in Oncology

The therapeutic potential of indole derivatives in oncology is broad, targeting multiple pathways involved in cancer cell growth and survival. nih.govnih.gov These compounds can interfere with DNA synthesis, disrupt the formation of microtubules necessary for cell division, and inhibit crucial signaling pathways. researchgate.net

For instance, certain synthetic 6,7-annulated-4-substituted indoles have demonstrated potent antiproliferative activity against murine L1210 tumor cells. researchgate.net These compounds were found to inhibit DNA synthesis and induce mitotic abnormalities, leading to the formation of multi-nucleated cells and ultimately apoptosis. researchgate.net Research on indolizino[6,7-b]indoles, another class of indole derivatives, has shown they can act as DNA cross-linking agents and inhibit topoisomerase I and II, enzymes vital for DNA replication and repair. researchgate.net Treatment with these compounds led to significant tumor remission in preclinical models of human breast carcinoma. researchgate.net

The ability of indole-based compounds to act as multi-kinase inhibitors is also a significant area of research. nih.gov By targeting multiple kinases, these agents can overcome resistance mechanisms that often develop with single-target therapies. nih.gov The continued exploration of 6-bromoindole and other indole derivatives offers a promising avenue for the development of new and more effective cancer treatments. nih.govnih.gov

Table 3: Investigated Anticancer Activities of Bromoindole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 2,2-Bis(6-bromo-3-indolyl) ethylamine | U937 (human myelomonocytic lymphoma) | Induces apoptosis by inhibiting Bcl-2/Bcl-xL and elevating Bax | nih.gov |

| 6,7-Annulated-4-substituted indoles | L1210 (murine leukemia) | Inhibit DNA synthesis, induce DNA fragmentation, disrupt mitosis, block cytokinesis | researchgate.net |

| Indolizino[6,7-b]indoles | Human breast carcinoma (MX-1) | DNA cross-linking, inhibition of Topoisomerase I and II | researchgate.net |

Antiviral Efficacy Studies

Derivatives of the 6-bromo-2-methyl-1H-indole scaffold have demonstrated notable potential as antiviral agents against a variety of viral pathogens. Research has focused on modifying the core structure to enhance potency and selectivity.

One area of investigation has been the synthesis of indole-2-carboxylate (B1230498) derivatives. While specific derivatives of this compound were not detailed, related studies on similar indole structures provide insight into their potential. For instance, certain indole-2-carboxylate derivatives have shown inhibitory activity against Influenza A and Coxsackie B3 (Cox B3) viruses. One particular derivative, compound 8f , exhibited a significant inhibitory concentration (IC₅₀) of 9.43 µM against Influenza A virus. Another compound from the same series, 14f , also showed potent activity against Influenza A with an IC₅₀ of 7.53 µmol/L and a selectivity index (SI) of 12.1. Furthermore, compound 8f displayed the highest selectivity index of 17.1 against Cox B3 virus biomolther.org.

Another study focused on 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives targeting the Hepatitis C virus (HCV). A specific derivative, which features benzene (B151609) amine and benzyl (B1604629) moieties at the 1 and 2-positions respectively, demonstrated good antiviral properties against both genotype 1b (gt 1b) and genotype 2a (gt 2a) of HCV, with half-maximal effective concentration (EC₅₀) values of 12.4 µM and 8.7 µM, respectively nih.gov.

These findings underscore the potential of the broader indole scaffold in antiviral drug discovery and suggest that derivatives of this compound could be promising candidates for further investigation against a range of viruses.

| Compound/Derivative Type | Virus | Activity (IC₅₀/EC₅₀) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| Indole-2-carboxylate derivative (8f) | Influenza A | 9.43 µM | - | biomolther.org |

| Indole-2-carboxylate derivative (14f) | Influenza A | 7.53 µmol/L | 12.1 | biomolther.org |

| Indole-2-carboxylate derivative (8f) | Coxsackie B3 | - | 17.1 | biomolther.org |

| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole derivative | HCV (gt 1b) | 12.4 µM | - | nih.gov |

| 2-Phenyl-4,5,6,7-tetrahydro-1H-indole derivative | HCV (gt 2a) | 8.7 µM | - | nih.gov |

Neuropharmacological Investigations

The neuropharmacological potential of this compound derivatives has been a significant area of research, with studies exploring their neuroprotective effects, anticholinesterase activity, and potential applications in neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Neuroprotective Effects

Derivatives of this compound have been investigated for their ability to protect neurons from damage and degeneration. Research has shown that certain indole derivatives can modulate cellular pathways involved in oxidative stress and cell death, which are key factors in the progression of neurodegenerative diseases.

One study focused on the development of novel indole-based carboxamide derivatives as modulators of Sirtuin 3 (SIRT3), a protein that plays a role in reducing oxidative stress. The synthesized compounds were found to have a neuroprotective effect in in vitro models of Parkinson's disease. Specifically, compounds IMFW-1 , IMTW-5 , and IM24DCW-16 demonstrated the most significant neuroprotective effects and the lowest cytotoxicity. These compounds were also shown to increase the expression of antioxidant enzymes like superoxide (B77818) dismutase and glutathione (B108866) peroxidase, and reduce levels of reactive oxygen species nih.gov.

Another line of research has explored the neuroprotective effects of compounds like 6-shogaol (B1671286) and its metabolite 6-paradol, which, while not direct derivatives of this compound, share structural similarities and offer insights into potential mechanisms. In a mouse model of multiple sclerosis, both 6-shogaol and 6-paradol significantly reduced neuroinflammatory responses, which are implicated in neuronal damage biomolther.orgnih.gov. These findings suggest that targeting neuroinflammation could be a viable strategy for the neuroprotective actions of indole-based compounds.

Anticholinesterase Activity

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for Alzheimer's disease. Several studies have evaluated indole derivatives for their anticholinesterase activity.

A series of N-alkyl indoles were synthesized and evaluated for their ability to inhibit AChE and BChE. While the N-alkyl isatin (B1672199) derivatives in the study showed selective inhibition of BChE, the N-alkyl indole series demonstrated selective inhibition of AChE. The most potent N-alkyl indole against AChE was 5g , with an IC₅₀ value of 35.0 µM nih.gov.

In another study, a 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative, compound 26 , exhibited potent and selective inhibition of BChE with an IC₅₀ of 0.020 µM, while its inhibition of AChE was significantly weaker at 20 µM mdpi.com.

Furthermore, a series of indole-isoxazole carbohydrazide (B1668358) derivatives were screened for their cholinesterase inhibitory activity. Compound 5d from this series was identified as the most potent AChE inhibitor with an IC₅₀ value of 29.46 ± 0.31 µM, and it showed no significant inhibition of BChE nih.gov.

| Compound/Derivative Type | Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| N-alkyl indole (5g) | AChE | 35.0 | nih.gov |

| 2,3,4,5-Tetrahydroazepino[4,3-b]indole(1H)-2-one (26) | AChE | 20 | mdpi.com |

| BChE | 0.020 | ||

| Indole-isoxazole carbohydrazide (5d) | AChE | 29.46 ± 0.31 | nih.gov |

| BChE | No notable inhibition |

Potential in Neurological Disorders

The multifaceted pharmacological profile of this compound derivatives makes them promising candidates for the development of treatments for complex neurological disorders like Alzheimer's and Parkinson's disease.

In the context of Alzheimer's disease , the dual ability of some indole derivatives to inhibit cholinesterases and potentially modulate other pathological pathways, such as the aggregation of amyloid-beta (Aβ) peptides, is of significant interest nih.gov. The inhibition of Aβ aggregation is a key therapeutic target, and some indole derivatives have shown promise in this area. For instance, a series of indole-based compounds were designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. Compounds 5b and 6b from this series were found to inhibit the self-induced aggregation of Aβ amyloid nih.gov.

For Parkinson's disease , research into indole derivatives has focused on their neuroprotective properties, particularly their ability to combat oxidative stress. As mentioned earlier, novel indole-based carboxamide derivatives have been shown to modulate SIRT3, leading to a reduction in reactive oxygen species and a neuroprotective effect in in vitro models of the disease nih.gov. The development of MAO-B inhibitors is another crucial strategy for Parkinson's disease, and indole-2-N-methylpropargylamine has been identified as a superior MAO-B binder compared to existing drugs, suggesting its potential as a drug candidate nih.gov.

Anti-inflammatory Properties

Chronic inflammation is a key component of numerous diseases, and the anti-inflammatory potential of this compound derivatives has been an active area of investigation. These compounds have been shown to modulate various inflammatory pathways.

A study on novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives demonstrated their ability to inhibit the production of key inflammatory mediators. Compound 13b from this series was particularly potent, with IC₅₀ values of 10.992 µM for nitric oxide (NO), 2.294 µM for interleukin-6 (IL-6), and 12.901 µM for tumor necrosis factor-alpha (TNF-α) nih.gov.

Another series of thiosemicarbazone derivatives containing an indole scaffold was evaluated for their anti-inflammatory potential. Compounds LT76 , LT81 , and LT87 were found to inhibit lymphocyte proliferation with half-maximal cytotoxic concentrations (CC₅₀) of 0.56 ± 0.036 µM, 0.9 ± 0.01 µM, and 0.5 ± 0.07 µM, respectively. These compounds also suppressed the in vitro production of TNF-α and NO. Furthermore, they exhibited inhibitory activity against cyclooxygenase-2 (COX-2), with compound LT81 showing a selectivity index of 23.06, which is more selective than the standard drug Celecoxib researchgate.net.

In a different study, indole-dithiocarbamate compounds were synthesized and evaluated for their anti-inflammatory activity. Compound 24 from this series effectively suppressed the expression of TNF-α, IL-6, and IL-1β at the mRNA level in lung tissues tandfonline.com.

| Compound/Derivative Type | Target/Assay | IC₅₀ (µM) | Source |

|---|---|---|---|

| Indole-2-formamide benzimidazole[2,1-b]thiazole (13b) | NO Inhibition | 10.992 | nih.gov |

| IL-6 Inhibition | 2.294 | ||

| TNF-α Inhibition | 12.901 | ||

| Thiosemicarbazone derivative of indole | Lymphocyte Proliferation (LT76) | 0.56 ± 0.036 (CC₅₀) | researchgate.net |

| Lymphocyte Proliferation (LT81) | 0.9 ± 0.01 (CC₅₀) | ||

| Lymphocyte Proliferation (LT87) | 0.5 ± 0.07 (CC₅₀) |

Antioxidant Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. The antioxidant properties of this compound derivatives have been explored through various assays.

In a study investigating novel indole-based carboxamide derivatives for Parkinson's disease, the compounds were found to effectively reduce ROS levels and increase the expression of key antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GPx) nih.gov. This highlights the potential of these derivatives to mitigate oxidative damage in neuronal cells.

Another study focused on the antioxidant activity of methylated and acetylated derivatives of natural bromophenols, which share structural similarities with the bromo-indole scaffold. Compounds 3b-9 and 4b-3 were shown to ameliorate H₂O₂-induced oxidative damage and reduce ROS generation in HaCaT keratinocytes nih.gov.

The antioxidant capacity of various compounds is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This method is applicable to both hydrophilic and lipophilic antioxidants and provides a measure of their ability to donate hydrogen atoms or electrons to neutralize free radicals nih.gov. While specific data for this compound derivatives in this assay were not found, the general antioxidant potential of indole-containing compounds suggests that they would likely exhibit activity in such tests.

| Compound/Derivative Type | Assay/Effect | Observation | Source |

|---|---|---|---|

| Indole-based carboxamide derivatives | ROS Reduction | Effectively reduced reactive oxygen species levels. | nih.gov |

| Indole-based carboxamide derivatives | Enzyme Expression | Increased expression of superoxide dismutase (SOD) and glutathione peroxidase (GPx). | nih.gov |

| Methylated/Acetylated Bromophenol Derivatives (3b-9, 4b-3) | H₂O₂-induced Oxidative Damage | Ameliorated damage and reduced ROS generation in HaCaT keratinocytes. | nih.gov |

Antimalarial and Antiparasitic Evaluations

While research directly on this compound for antimalarial and antiparasitic activities is not extensively documented, studies on related bromoindole derivatives highlight the potential of this chemical class. The indole scaffold itself is found in several compounds with antiplasmodial properties. sci-hub.senih.gov

One area of investigation involves the evaluation of 6-bromoindolglyoxylamide derivatives. A study exploring these compounds identified intrinsic antimicrobial activity against Gram-positive bacteria. nih.gov Notably, a polyamine derivative incorporating a spermine (B22157) chain demonstrated antibiotic-enhancing properties against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The mechanism of action for this potent derivative was attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Furthermore, research into other heterocyclic systems containing a bromo-substituent provides insights into potential antiparasitic applications. For instance, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have been identified as potent agents against Leishmania major and Toxoplasma gondii. mdpi.com One such derivative showed excellent activity against L. major promastigotes and amastigotes with EC50 values in the nanomolar range. mdpi.com

Additionally, naturally occurring indole alkaloids have shown promise. Harman and tetrahydroharman, isolated from Guiera senegalensis, have demonstrated antimalarial activity with IC50 values below 4 µg/mL against Plasmodium falciparum. nih.gov These findings suggest that the core indole structure, when appropriately substituted, can be a valuable template for developing new antiparasitic and antimalarial agents.

Table 1: Antiparasitic and Antimicrobial Activity of Selected Indole and Related Derivatives

| Compound/Derivative Class | Target Organism/Cell Line | Activity/Finding | Reference |

| 6-Bromoindolglyoxylamide-polyamine derivative | Pseudomonas aeruginosa | Antibiotic enhancing properties | nih.gov |

| Fluorophenyl-substituted pyrimido[1,2-a]benzimidazole | Leishmania major | EC50 values in the nanomolar range | mdpi.com |

| Harman | Plasmodium falciparum | IC50 < 4 µg/mL | nih.gov |

| Tetrahydroharman | Plasmodium falciparum | IC50 < 4 µg/mL | nih.gov |

Antidiabetic and Antitubercular Activities

The indole framework is a recurring motif in compounds explored for their antidiabetic and antitubercular properties. nih.govnih.gov

Antidiabetic Activities:

Research into indole derivatives has revealed their potential to modulate biological pathways relevant to diabetes. nih.gov For instance, certain indole alkaloids have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. sci-hub.se Other synthetic indole derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. nih.gov One review highlights that a variety of indole compounds, both natural and synthetic, are being explored for their antidiabetic effects, although specific studies on this compound derivatives in this context are not prominent. sci-hub.senih.gov

Antitubercular Activities:

Several studies have demonstrated the potential of indole derivatives as antitubercular agents. nih.govnih.gov A notable area of research has been on 1H-indole-2,3-dione (isatin) derivatives. For example, series of 5-fluoro- and 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Some of these compounds, particularly the 5-nitro substituted derivatives and their 1-morpholinomethyl analogs, exhibited significant inhibitory activity. nih.gov

Furthermore, the synthesis of spiropyrrolidine oxindoles, which can be derived from precursors like bromo-nitro-styrenes, has yielded compounds with promising antitubercular activity. Two compounds from one such study showed 90% inhibition of Mycobacterium tuberculosis H37Ra at concentrations of 3.125 µM and 6.25 µM, respectively. researchgate.net These findings underscore the potential of the substituted indole scaffold in the development of new antitubercular drugs.

Table 2: Antitubercular Activity of Selected Indole Derivatives

| Compound Class | Target Organism | Activity/Finding | Reference |

| 5-Nitro-1H-indole-2,3-dione-3-thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Significant inhibitory activity | nih.gov |

| 1-Morpholinomethyl-5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones | Mycobacterium tuberculosis H37Rv | Significant inhibitory activity | nih.gov |

| Spiropyrrolidine oxindoles | Mycobacterium tuberculosis H37Ra | 90% inhibition at 3.125 µM and 6.25 µM for two compounds | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Several studies have explored the structure-activity relationships (SAR) of functionalized indole derivatives to optimize their therapeutic potential. nih.govresearchgate.net

In the context of antitubercular agents, SAR studies on 1H-indole-2,3-dione derivatives revealed that the presence of a nitro group at the 5-position of the indole ring was crucial for significant activity against Mycobacterium tuberculosis. nih.gov Further modifications at the N1 position with morpholinomethyl or piperidinomethyl groups also influenced the activity. nih.gov

For antimicrobial 6-bromoindolglyoxylamide derivatives, the nature of the polyamine chain attached to the glyoxylamide moiety was found to be a key determinant of activity. A derivative containing a spermine chain was identified as the most potent in the series, suggesting that the length and charge of the polyamine are important for its membrane-disrupting mechanism. nih.gov

Research on 6-bromo-1H-indazole derivatives, a related heterocyclic system, has also highlighted the importance of specific structural features for antimicrobial activity. The introduction of various N-arylacetamides to a 1,2,3-triazole ring tethered to the indazole core led to a range of antimicrobial activities, allowing for the study of how different aryl substituents impact efficacy. researchgate.net

These examples demonstrate that systematic modifications of the indole scaffold and its substituents are a viable strategy for the development of more potent and selective therapeutic agents.

Enzyme Inhibition Studies beyond CGL

Derivatives of 6-bromoindole have been investigated as inhibitors of various enzymes, playing a role in their observed biological activities.

A significant finding is the identification of 6-bromoindole derivatives as inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for hydrogen sulfide (H2S) production in pathogenic bacteria. nih.gov Two such inhibitors, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2), have been developed. The inhibition of bCSE can enhance the sensitivity of bacteria to antibiotics. nih.gov

In the area of antidiabetic research, indole derivatives have been shown to inhibit enzymes such as α-glucosidase. sci-hub.se Furthermore, some indole derivatives have been reported to inhibit dihydrolipoamide (B1198117) dehydrogenase (DLDH). sci-hub.se

In the context of immunomodulatory and anticancer activities, novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have been shown to be significant inhibitors of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) generation in RAW 264.7 murine macrophages. nih.govresearchgate.net This indicates an inhibitory effect on nitric oxide synthase (NOS).

These studies illustrate the versatility of the 6-bromo-indole scaffold in targeting a range of enzymes with therapeutic relevance.

Table 3: Enzyme Inhibition by Selected Bromo-Indole and Related Derivatives

| Compound/Derivative Class | Target Enzyme | Biological Context | Reference |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) | Bacterial Cystathionine γ-lyase (bCSE) | Antibiotic potentiation | nih.gov |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) | Bacterial Cystathionine γ-lyase (bCSE) | Antibiotic potentiation | nih.gov |

| Indole alkaloids | α-glucosidase | Antidiabetic | sci-hub.se |

| 5-Methoxyindole-2-carboxylic acid | Dihydrolipoamide dehydrogenase (DLDH) | Antidiabetic | sci-hub.se |

| 2-Substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives | Nitric Oxide Synthase (inducible) | Immunomodulation | nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This technique is instrumental in understanding the interactions between a ligand, such as 6-Bromo-2-methyl-1h-indole, and a biological target, typically a protein.

A crucial first step in molecular docking is the identification of the binding site on the target protein. iaanalysis.comyoutube.com For this compound, a hypothetical docking study would begin with the selection of a relevant biological target. Given that indole (B1671886) derivatives are known to interact with a variety of proteins, including protein kinases and tubulin, these present as logical starting points for investigation. mdpi.comnih.govnih.govmdpi.com

The prediction of the binding site can be achieved through several approaches. If a co-crystallized ligand is present in the experimentally determined structure of the target protein, the binding site is well-defined. youtube.com In the absence of such information, computational algorithms can be employed to identify potential binding pockets on the protein's surface. These algorithms often use geometric criteria to find cavities and grooves that are suitable for ligand binding. youtube.com

For a hypothetical study of this compound, we might select a protein kinase, a common target for indole-based inhibitors. The ATP-binding site of the kinase would be a primary area of interest. A docking algorithm would then be used to place the this compound molecule into this site in various possible conformations and orientations.

| Biological Target | Predicted Binding Site | Method of Prediction | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | ATP-binding pocket | Geometry-based algorithm | Met793, Leu718, Val726 |

| Tubulin | Colchicine-binding site | Based on known inhibitors | Cys241, Leu255, Ala316 |

Once the binding poses are generated, a scoring function is used to estimate the binding affinity for each pose. nih.govmdpi.com This score is typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable binding interaction. iaanalysis.com These scoring functions take into account various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

In a hypothetical docking of this compound into a protein kinase active site, the indole nitrogen could act as a hydrogen bond donor, while the bromine atom could participate in halogen bonding or hydrophobic interactions. The methyl group might fit into a small hydrophobic pocket, further stabilizing the complex. The binding affinity would be a quantitative measure of the sum of all these interactions. nih.govsciepub.com

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions (Hypothetical) |

|---|---|---|

| Protein Kinase (e.g., EGFR) | -8.5 | Hydrogen bond with Met793, hydrophobic interactions with Leu718 and Val726 |

| Tubulin | -7.9 | Hydrophobic interactions with Leu255 and Ala316, halogen bond with Cys241 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is a powerful tool for studying the intrinsic properties of a molecule like this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. irjweb.comyoutube.comresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

For this compound, DFT calculations could be used to determine the energies of the HOMO and LUMO. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would influence the electron density distribution and, consequently, the HOMO and LUMO energies. This information is valuable for understanding its reactivity in potential chemical reactions and its ability to participate in charge-transfer interactions with a biological target.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 | Represents the electron-donating capacity. |

| LUMO Energy | -1.2 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap | 4.6 | Indicates good kinetic stability. |

Molecules are not static entities but can adopt various three-dimensional arrangements called conformations. eurjchem.com DFT can be used to perform a conformational analysis to identify the most stable (lowest energy) conformation of a molecule. acs.orgresearchgate.netarxiv.orgmdpi.com For this compound, while the indole ring is largely planar, the orientation of the N-H bond and any potential interactions between the substituents could lead to different low-energy conformers.

Understanding the preferred conformation is crucial as it is this three-dimensional shape that interacts with a biological target. The energy differences between various conformations can also provide insight into the molecule's flexibility, which can be an important factor in its binding to a protein.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (Hypothetical) | Population (%) |

|---|---|---|---|

| 1 (Lowest Energy) | 0.00 | C5-C6-Br-H = 180° | 95.2 |

| 2 | 2.1 | C5-C6-Br-H = 0° | 4.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.orgsvuonline.orgnumberanalytics.com A QSAR model can be used to predict the activity of new, unsynthesized compounds. semanticscholar.org

To develop a QSAR model for a series of indole derivatives, including this compound, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.netnih.govnih.govresearchgate.netsciepub.com

A statistical method, such as multiple linear regression, would then be used to build an equation that correlates the descriptors with the biological activity. nih.gov For this compound, relevant descriptors might include its molecular weight, logP (a measure of lipophilicity), and quantum chemical descriptors derived from DFT calculations. A robust QSAR model could then be used to predict the biological activity of other similar indole derivatives, guiding the design of more potent compounds.

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 210.08 g/mol | A measure of the molecule's size. |

| logP | 3.45 | A measure of the molecule's lipophilicity. |

| Dipole Moment | 2.1 D | A measure of the molecule's overall polarity. |

| HOMO Energy | -5.8 eV | An electronic descriptor related to reactivity. |

In Silico Screening and Rational Drug Design Methodologies

In silico screening and rational drug design are pivotal in modern medicinal chemistry, enabling the rapid and cost-effective identification of promising drug candidates. For this compound, these methodologies can be applied to explore its therapeutic potential across a range of biological targets.

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific drug target. In the context of this compound, this process would typically begin with the generation of a 3D model of the compound. This model can then be used to screen against a panel of known protein targets implicated in various diseases. The screening process often employs molecular docking simulations to predict the binding affinity and pose of the compound within the active site of the target protein.

For instance, given the prevalence of the indole nucleus in kinase inhibitors, this compound could be screened against a library of cancer-related kinases. The results of such a screen would provide a list of potential kinase targets, ranked by their predicted binding affinities.

| Target Protein (Example) | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718, Cys797 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | Cys919, Asp1046, Phe1047 |

| c-Met Kinase | -8.2 | Tyr1230, Met1211, Asp1222 |

This table presents hypothetical docking scores and interacting residues for this compound against selected kinase targets to illustrate the output of a virtual screening campaign. The data is for illustrative purposes and not based on experimental results.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound and its analogs can be developed based on a set of known active compounds. This model would highlight key features such as hydrogen bond donors (the indole N-H), hydrogen bond acceptors, hydrophobic regions (the benzene (B151609) and methyl groups), and halogen bond donors (the bromine atom).

Once a pharmacophore model is established, it can be used to search large chemical databases for novel compounds that match the model, thereby identifying new potential drug candidates with diverse chemical scaffolds but similar biological activity.

| Pharmacophoric Feature | Coordinates (Å) | Radius (Å) |

| Hydrogen Bond Donor | (2.1, -0.5, 1.3) | 1.0 |

| Aromatic Ring | (0.0, 0.0, 0.0) | 1.5 |

| Hydrophobic Center | (-2.5, 1.2, -0.8) | 1.2 |

| Halogen Bond Donor | (4.5, -1.8, 2.1) | 0.8 |

This table provides an example of a pharmacophore model that could be generated for an indole derivative. The coordinates and radii are hypothetical and serve to illustrate the components of such a model.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound, a QSAR model could be developed by synthesizing a series of analogs with variations at different positions of the indole ring and evaluating their biological activity against a specific target.

The physicochemical properties of these analogs, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity), would be calculated and correlated with their biological activity using statistical methods like multiple linear regression or partial least squares. nih.gov The resulting QSAR equation can then be used to predict the activity of unsynthesized compounds and to guide the design of more potent analogs. For example, a study on substituted indoles as neuroleptic agents highlighted the importance of hydrophobicity and dipole moment in determining their activity. nih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC₅₀ = 0.6 * logP - 0.2 * (Molar Refractivity) + 1.5 * (Indicator for H-bond donor) + 2.1

This equation would suggest that higher lipophilicity and the presence of a hydrogen bond donor are beneficial for activity, while increased steric bulk is detrimental.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, docking studies can provide detailed insights into its binding mode within the active site of a target protein. These studies can reveal key interactions, such as hydrogen bonds between the indole N-H and backbone carbonyls of the protein, and hydrophobic interactions between the aromatic rings and nonpolar residues. nih.gov

Applications and Future Directions in Chemical and Medicinal Sciences

Role as a Privileged Scaffold and Key Intermediate in Drug Discovery and Development

The term "privileged scaffold" refers to molecular frameworks that can serve as ligands for diverse biological targets, making them highly valuable in drug discovery. nih.goveurekaselect.commdpi.com The indole (B1671886) core is a quintessential example, forming the basis for numerous approved drugs and clinical candidates targeting a wide spectrum of diseases, including cancer, infections, and neurological disorders. nih.gov 6-Bromo-2-methyl-1H-indole embodies the key features of a privileged scaffold, acting as a crucial intermediate for the synthesis of more complex, biologically active molecules.

The utility of this scaffold is demonstrated in the development of novel therapeutics. For instance, research into treatments for Chagas disease, caused by the parasite Trypanosoma cruzi, has utilized closely related structures like 6-methyl-1H-indole-2-carboxylic acid as a starting point for the synthesis of potent 1H-indole-2-carboxamides. This highlights how the substituted indole core can be elaborated to produce targeted inhibitors.

Furthermore, the 6-bromoindole (B116670) skeleton is a key component in the synthesis of inhibitors for bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for H₂S production in pathogenic bacteria. By inhibiting bCSE, these compounds can increase the susceptibility of bacteria to conventional antibiotics. Synthetic routes have been developed using 6-bromoindole as the primary building block to create potent bCSE inhibitors, underscoring the scaffold's role in combating antibiotic resistance.

The strategic placement of substituents on the indole ring is critical for optimizing a drug candidate's pharmacological profile. The bromine atom at the 6-position not only influences the electronic properties of the ring but also serves as a versatile anchor for introducing new functional groups through chemical reactions. The methyl group at the 2-position can enhance binding affinity to target proteins and improve metabolic stability. This multi-functional nature makes this compound a highly sought-after intermediate for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery campaigns. nih.gov

Utility as a Building Block in Complex Organic Synthesis

The chemical reactivity of this compound makes it an exceptionally useful building block for constructing complex molecular architectures. acs.org Its synthetic versatility stems from the multiple reactive sites on the molecule, which can be addressed with high selectivity.

Key reaction sites include:

The Bromine Atom (C-6): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. This enables chemists to "stitch" the this compound core to other complex fragments, rapidly building molecular diversity.

The Indole Nitrogen (N-1): The N-H group can be readily deprotonated and subsequently alkylated, acylated, or arylated. This allows for the introduction of a wide variety of substituents that can modulate the compound's solubility, cell permeability, and biological activity. For example, in the synthesis of bCSE inhibitors, the indole nitrogen of 6-bromoindole is alkylated as a key step in assembling the final bioactive molecule.

The C-3 Position: While the C-2 position is blocked by a methyl group, the C-3 position remains a nucleophilic center, susceptible to electrophilic substitution, allowing for further functionalization of the pyrrole (B145914) ring.

The utility of related bromo-indole derivatives has been demonstrated in the rhodium-catalyzed synthesis of γ-carbolines, which are important structures in medicinal chemistry and materials science. acs.org Such synthetic routes showcase how the indole framework can be used to construct elaborate, fused-ring systems. acs.org The ability to perform selective chemical transformations at multiple positions makes this compound a powerful and adaptable tool in the hands of synthetic chemists.

Exploration in Materials Science

While extensively utilized in life sciences, the potential of this compound and its derivatives in materials science is an emerging field of interest. The inherent electronic and photophysical properties of the indole scaffold provide a strong foundation for developing novel functional materials. acs.org

Organic Electronics Applications